2-Chloro-1,3-difluoro-5-nitrobenzene
Overview
Description
Synthesis Analysis
2-Chloro-1,3-difluoro-5-nitrobenzene serves as a precursor in the synthesis of complex fluorinated compounds. It offers pathways for creating materials with desirable properties like high stability and specific reactivity. For instance, the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloro-nitrobenzene derivatives explores the introduction of electron-withdrawing substituents to activate the halogen for nucleophilic attacks.Molecular Structure Analysis
The molecular formula of 2-Chloro-1,3-difluoro-5-nitrobenzene is C6H2ClF2NO2 . Its average mass is 193.535 Da and its monoisotopic mass is 192.974213 Da .Chemical Reactions Analysis
2-Chloro-1,3-difluoro-5-nitrobenzene’s reactivity makes it a candidate for studies in environmental remediation. The compound’s interactions with zero-valent iron metal have been explored for the reduction of nitro aromatic compounds (NACs), a class of pollutants.Physical And Chemical Properties Analysis
2-Chloro-1,3-difluoro-5-nitrobenzene is a yellow crystalline solid that is soluble in most organic solvents. Its molecular weight is 193.54 .Scientific Research Applications
Chemical Synthesis and Modifications
2-Chloro-1,3-difluoro-5-nitrobenzene serves as a precursor in the synthesis of complex fluorinated compounds, offering pathways for creating materials with desirable properties like high stability and specific reactivity. For instance, the synthesis of new 4-pentafluorosulfanyl and 4-perfluoroalkylthio derivatives of chloro-nitrobenzene derivatives explores the introduction of electron-withdrawing substituents to activate the halogen for nucleophilic attacks, paving the way for synthesizing N- and S-containing groups within the benzene ring. Such chemical modifications demonstrate the compound's utility in producing materials for agricultural, pharmaceutical, and industrial applications (Sipyagin et al., 2004).
Environmental Remediation
2-Chloro-1,3-difluoro-5-nitrobenzene's reactivity also makes it a candidate for studies in environmental remediation. The compound's interactions with zero-valent iron metal have been explored for the reduction of nitro aromatic compounds (NACs), a class of pollutants. Iron metal's properties facilitate the reduction of nitrobenzene to aniline, with implications for cleaning up contaminated groundwater. This research highlights the potential for applying 2-Chloro-1,3-difluoro-5-nitrobenzene in environmental science to mitigate pollution and promote sustainability (Agrawal & Tratnyek, 1996).
Materials Science
In the realm of materials science, the compound's derivatives have been investigated for their potential in creating new materials with specific electronic and structural characteristics. For example, the exploration of nitrobenzene derivatives through electron attachment spectroscopy provides insights into the electronic structures of these molecules, which is crucial for designing materials with desired electronic properties. Such studies are foundational for advancing materials science, particularly in developing semiconductors, conductive materials, and other high-tech applications (Asfandiarov et al., 2007).
Safety And Hazards
properties
IUPAC Name |
2-chloro-1,3-difluoro-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJLYOSFSRRDLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)Cl)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40571269 | |
Record name | 2-Chloro-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.53 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1,3-difluoro-5-nitrobenzene | |
CAS RN |
3828-41-9 | |
Record name | 2-Chloro-1,3-difluoro-5-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40571269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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